molecular formula C7H10N2O B2473832 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one CAS No. 1423034-54-1

3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B2473832
CAS No.: 1423034-54-1
M. Wt: 138.17
InChI Key: VFLVYBUNQQTDOV-UHFFFAOYSA-N
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Description

“3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound that belongs to the class of organic compounds known as pyridines . It has a molecular weight of 138.17 . This compound is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not extensively detailed in the available data. It is known to be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Photosensitivity Studies

  • Photosensitivity and Optoelectronic Devices : The compound 1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, which includes 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one in its structure, shows potential for use in optoelectronic devices due to its photosensitivity properties. The study highlights the compound's increased photocurrent and photosensitivity with rising illumination intensity, suggesting its applicability in optoelectronic devices (Roushdy et al., 2019).

Crystal Structures

  • Crystal Structures and Hirshfeld Surface Analyses : Research on related dihydropyridine compounds demonstrates the formation of layered structures through hydrogen bonds and other interactions, contributing valuable insights into the molecular arrangements and potential applications of similar compounds (Naghiyev et al., 2022).

Synthetic Applications

  • Regioselective Synthesis : A study on 4-amino-1,2-dihydropyridines, achieved through a three-component domino coupling process, highlights the synthetic potential of related compounds. This process emphasizes the atom-economy and the formation of multiple new bonds and a ring in a single operation, indicating the compound's usefulness in complex organic syntheses (Koley et al., 2015).

Biological Activity

  • Biological Activities of Azo Dyes : A study involving pyridine derivatives, including this compound, investigates the antimicrobial and DNA cleavage efficiency of synthesized azo dyes. The research underscores the potential biological activities of these compounds, including their antimycobacterial properties (Ravi et al., 2020).

Properties

IUPAC Name

3-amino-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLVYBUNQQTDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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